molecular formula C12H14ClN3 B15067146 3-chloro-N,N-diethylquinoxalin-2-amine

3-chloro-N,N-diethylquinoxalin-2-amine

Cat. No.: B15067146
M. Wt: 235.71 g/mol
InChI Key: VHDOQXXZKWJPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N,N-diethylquinoxalin-2-amine is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a chlorine atom at the third position and two ethyl groups attached to the nitrogen atom at the second position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N-diethylquinoxalin-2-amine typically involves the reaction of 3-chloroquinoxaline with diethylamine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent, such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-diethylquinoxalin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

3-chloro-N,N-diethylquinoxalin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N,N-diethylquinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N,N-diethylquinoxalin-2-amine is unique due to the presence of both the chlorine atom and the diethylamine group, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

3-chloro-N,N-diethylquinoxalin-2-amine

InChI

InChI=1S/C12H14ClN3/c1-3-16(4-2)12-11(13)14-9-7-5-6-8-10(9)15-12/h5-8H,3-4H2,1-2H3

InChI Key

VHDOQXXZKWJPJK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2N=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.